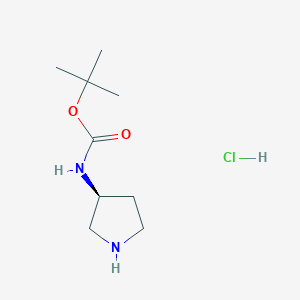![molecular formula C7H8ClN3O2 B2803133 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide CAS No. 1853288-24-0](/img/structure/B2803133.png)
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which could be a key mechanism of its anti-cancer activity.
Biochemical and Physiological Effects
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide has a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of a variety of diseases. Additionally, it has been found to have anti-cancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. This means that it can be used in a variety of experiments without causing harm to the subjects. Additionally, it has been found to have a variety of potential applications, which makes it a versatile compound for research.
One of the limitations of using 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications. Additionally, more research is needed to determine its effectiveness in treating a variety of diseases.
Future Directions
There are many potential future directions for research on 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide. Some possible areas of investigation include:
1. Further exploration of its anti-cancer activity, including studies on its effectiveness in treating specific types of cancer.
2. Investigation of its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
3. Studies on its mechanism of action, including the identification of specific enzymes that it targets.
4. Investigation of its potential as an antioxidant, including studies on its effectiveness in protecting against oxidative stress.
5. Exploration of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
In conclusion, 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is a promising compound for scientific research. Its potential applications in the treatment of cancer, inflammatory diseases, and other conditions make it a versatile and valuable candidate for further investigation. While its mechanism of action is not fully understood, ongoing research will help to shed light on its potential applications and limitations.
Synthesis Methods
The synthesis of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide can be achieved through a multi-step process. The first step involves the reaction of 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-pyridazinecarboxamide with chloroacetyl chloride. This reaction results in the formation of 2-chloro-N-(6-oxo-1,2-dihydro-3-pyridazinyl)acetamide. The second step involves the reaction of this intermediate with formaldehyde and sodium cyanoborohydride, which results in the formation of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide.
Scientific Research Applications
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of a variety of diseases.
properties
IUPAC Name |
2-chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-7(13)9-4-5-1-2-6(12)11-10-5/h1-2H,3-4H2,(H,9,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUOAFRDGZWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]azepan-2-one](/img/structure/B2803053.png)



![3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)
![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2803070.png)
![(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)